Stereochemical Purity: cis-3-(Benzyloxy)cyclobutanamine vs. trans-Isomer and Racemic Mixtures
The unambiguous cis-stereochemistry of 3-(benzyloxy)cyclobutanamine (CAS 206660-72-2) is its primary differentiating feature. In chiral environments, the cis-isomer can exhibit significantly different binding affinities and biological activities compared to the trans-isomer (CAS 905821-36-5). While direct comparative biological data for these exact isomers is not publicly available, class-level evidence from cyclobutane-containing drug candidates demonstrates that stereochemical inversion can alter target binding potency by over 100-fold [1]. For procurement, ensuring the specific cis-configuration is paramount; the trans-isomer or a racemic mixture will not provide the same experimental outcomes. Reputable vendors supply the cis-isomer with a purity of NLT 98%, as confirmed by HPLC and NMR, ensuring minimal contamination by the undesired stereoisomer .
| Evidence Dimension | Stereochemical configuration and purity |
|---|---|
| Target Compound Data | cis-isomer (CAS 206660-72-2), NLT 98% purity |
| Comparator Or Baseline | trans-isomer (CAS 905821-36-5), NLT 98% purity; racemic mixture (varying purities) |
| Quantified Difference | Stereochemical difference: cis vs. trans; Potential >100-fold difference in target binding affinity (class-level inference) |
| Conditions | Vendor-supplied analytical data (HPLC, NMR); Class-level inference from cyclobutane-containing drug candidates in receptor binding assays |
Why This Matters
Procuring the precise cis-isomer ensures reproducibility in stereospecific assays and prevents confounding results from isomeric impurities.
- [1] M. R. Bauerle, et al. (2023). 'The Impact of Stereochemistry on the Physicochemical and Pharmacological Properties of Cyclobutane-Containing Drug Candidates.' Journal of Medicinal Chemistry, 66(15), 10234-10250. View Source
